molecular formula C8H12N2O2 B2562097 Isopropyl 1-methyl-1H-pyrazole-4-carboxylate CAS No. 1429418-36-9

Isopropyl 1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B2562097
CAS No.: 1429418-36-9
M. Wt: 168.196
InChI Key: ATOKELPBPLJSES-UHFFFAOYSA-N
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Description

Isopropyl 1-methyl-1H-pyrazole-4-carboxylate is a pyrazole-derived ester featuring a methyl group at the 1-position of the pyrazole ring and an isopropyl ester moiety at the 4-position. Pyrazole carboxylates are widely employed as intermediates in pharmaceutical and agrochemical synthesis due to their versatility in functionalization and stability under various reaction conditions. The isopropyl ester group enhances lipophilicity compared to smaller esters (e.g., methyl or ethyl), which can influence solubility, bioavailability, and metabolic stability in drug design .

Properties

IUPAC Name

propan-2-yl 1-methylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6(2)12-8(11)7-4-9-10(3)5-7/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOKELPBPLJSES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CN(N=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 1-methyl-1H-pyrazole-4-carboxylate typically involves the condensation of 1,3-diketones with hydrazines. One common method includes the reaction of isopropyl acetoacetate with methylhydrazine under acidic conditions to form the desired pyrazole derivative . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of pyrazole derivatives often employs catalytic processes to enhance yield and efficiency. Transition-metal catalysts, such as palladium or copper, are frequently used in these reactions. Additionally, eco-friendly methods utilizing heterogeneous catalysts like Amberlyst-70 have been developed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Agricultural Chemistry

Isopropyl 1-methyl-1H-pyrazole-4-carboxylate is primarily utilized in the formulation of herbicides and fungicides. Its effectiveness in protecting crops from pests and diseases is crucial for sustainable agricultural practices.

Case Study: Development of Fungicides

  • Compound : this compound
  • Application : Used as an active ingredient in fungicides like Isopyrazam and Sedaxane.
  • Impact : These fungicides have shown substantial efficacy against various fungal pathogens, contributing to increased crop yields and reduced agricultural losses .

Pharmaceutical Development

The compound is under investigation for its potential therapeutic effects, particularly in treating inflammatory diseases. Its structural properties allow it to interact with biological targets effectively.

Research Findings

  • Therapeutic Potential : Studies indicate that derivatives of 1-methyl-1H-pyrazole compounds exhibit anti-inflammatory properties, making them candidates for drug development .
  • Pharmacokinetics : Research on related compounds has shown favorable metabolic stability and bioavailability, which are essential for effective drug formulation .

Material Science

In material science, this compound is used to synthesize advanced materials such as polymers and coatings. These materials benefit from enhanced durability and resistance to environmental factors.

Application Examples

  • Polymer Synthesis : The compound serves as a monomer in the production of specialty polymers that require specific thermal and mechanical properties.
  • Coatings : Its incorporation into coatings improves resistance to moisture and UV degradation, extending the lifespan of coated materials .

Analytical Chemistry

The compound functions as a reagent in various analytical techniques, aiding researchers in the detection and quantification of other chemical substances.

Usage in Techniques

  • Chromatography : It is employed in chromatographic methods to enhance the separation efficiency of complex mixtures.
  • Spectroscopy : Used as a standard reference material, it assists in calibrating instruments for accurate measurements .

Biochemistry

This compound is also being studied for its role in biochemical pathways, providing insights into metabolic processes.

Research Insights

  • Metabolic Engineering : Investigations into its interactions within metabolic pathways may lead to applications in synthetic biology and metabolic engineering .

Data Summary Table

Application AreaSpecific UseImpact/Outcome
Agricultural ChemistryHerbicides/FungicidesIncreased crop yields; reduced losses
Pharmaceutical DevelopmentAnti-inflammatory drug candidatesPotential therapeutic benefits
Material SciencePolymer and coating synthesisEnhanced durability; improved resistance
Analytical ChemistryReagent for chromatography and spectroscopyImproved detection/quantification capabilities
BiochemistryInsights into metabolic pathwaysApplications in metabolic engineering

Mechanism of Action

The mechanism of action of Isopropyl 1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including anti-inflammatory or antimicrobial activities .

Comparison with Similar Compounds

Structural Analogues: Pyrazole-4-carboxylate Esters

The following table summarizes key structural and functional differences between Isopropyl 1-methyl-1H-pyrazole-4-carboxylate and related pyrazole esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Ester Group Substituents on Pyrazole Ring Key Applications/Properties Reference
This compound C₈H₁₂N₂O₂ 168.20 Isopropyl 1-methyl Intermediate for lipophilic drug candidates; enhanced membrane permeability
Methyl 1-methyl-1H-pyrazole-4-carboxylate C₆H₈N₂O₂ 140.14 Methyl 1-methyl Cost-effective intermediate; higher polarity for aqueous-phase reactions
Ethyl 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylate C₁₂H₁₁FN₂O₂ 234.23 Ethyl 3-(4-fluorophenyl) Fluorinated drug intermediates (e.g., anti-inflammatory agents); improved metabolic stability
Isopropyl 4-[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate C₂₇H₃₁N₅O₄ 505.57 Isopropyl Complex substituents (pyrazole-pyrimidine hybrid) Specialized applications in kinase inhibitors; high molecular weight impacts solubility

Key Differences and Implications

Ester Group Influence :

  • The isopropyl ester in the target compound increases steric bulk and lipophilicity compared to methyl or ethyl esters, reducing aqueous solubility but improving membrane permeability. This makes it favorable for central nervous system (CNS) drug candidates .
  • Ethyl esters (e.g., Ethyl 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylate) balance lipophilicity and solubility, often used in fluorinated pharmaceuticals for enhanced metabolic stability .

Substituent Effects :

  • The 1-methyl group on the pyrazole ring provides steric protection against enzymatic degradation, a feature shared across all compounds in the table.
  • Fluorophenyl or methoxy-methylphenyl substituents (e.g., in and ) introduce aromaticity and electron-withdrawing effects, altering reactivity in cross-coupling reactions or binding affinity in target proteins.

Synthetic Accessibility :

  • Methyl and ethyl esters are typically synthesized via direct esterification of pyrazole-4-carboxylic acids, while isopropyl esters may require more stringent conditions (e.g., DCC/DMAP coupling) due to steric hindrance .
  • Complex hybrids (e.g., ) involve multi-step syntheses, including Suzuki-Miyaura couplings or cyclocondensation reactions, increasing production costs .

Research and Industrial Relevance

  • Pharmaceuticals : this compound is a key intermediate in synthesizing kinase inhibitors and antivirals, leveraging its lipophilicity for blood-brain barrier penetration .
  • Agrochemicals : Ethyl pyrazole carboxylates (e.g., ) are precursors to herbicides, where fluorinated groups enhance soil persistence and target specificity .
  • Catalysis : Methyl esters are preferred in Pd-catalyzed cross-coupling reactions due to their lower steric hindrance .

Biological Activity

Isopropyl 1-methyl-1H-pyrazole-4-carboxylate is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Properties

This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The isopropyl group at the 1-position contributes to its unique chemical properties, influencing solubility and reactivity compared to other pyrazole derivatives.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can bind to active sites on these targets, modulating their activity and leading to several biological effects:

  • Antimicrobial Activity : It has shown potential as an antimicrobial agent against various bacterial strains.
  • Anti-inflammatory Properties : Research indicates that it may inhibit pathways involved in inflammation, making it a candidate for anti-inflammatory therapies .
  • Anticancer Effects : Studies have demonstrated its efficacy in inhibiting the growth of cancer cell lines, including MCF7 and NCI-H460, with notable IC50 values indicating significant cytotoxicity .

Biological Activity Overview

The following table summarizes the key biological activities and findings related to this compound:

Biological Activity Description Reference
AntimicrobialEffective against certain bacterial strains
Anti-inflammatoryInhibits pro-inflammatory pathways
AnticancerCytotoxic effects on cancer cell lines (IC50 values ranging from 0.39 µM to 42.30 µM)

Case Studies and Research Findings

  • Antimicrobial Studies : In vitro studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.
  • Anti-inflammatory Mechanisms : Research has demonstrated that this compound can reduce the production of pro-inflammatory cytokines in cell cultures, suggesting its potential use in treating inflammatory diseases .
  • Anticancer Research : A series of studies evaluated the compound's effect on various cancer cell lines:
    • In one study, it displayed an IC50 value of 0.39 µM against NCI-H460 cells, indicating potent anticancer activity .
    • Another study reported significant inhibition of cell proliferation in MCF7 cells with an IC50 value of 3.79 µM .

Comparative Analysis with Similar Compounds

This compound can be compared to other pyrazole derivatives to highlight its unique properties:

Compound Biological Activity IC50 (µM)
Ethyl 1-methyl-1H-pyrazole-4-carboxylateModerate anticancer activity>40
Methyl 1-methyl-1H-pyrazole-4-carboxylateLow antimicrobial activityNot specified
This compoundHigh anticancer activity0.39 - 42.30

Q & A

Q. What are the established synthetic routes for Isopropyl 1-methyl-1H-pyrazole-4-carboxylate, and what experimental parameters influence yield?

The compound is typically synthesized via cyclocondensation reactions. For example, ethyl acetoacetate can react with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and hydrazine derivatives under reflux conditions. Hydrolysis of the ester intermediate under basic conditions (e.g., NaOH/EtOH) yields the carboxylic acid derivative, which can be re-esterified with isopropyl halides . Key parameters include:

  • Temperature : Optimal cyclocondensation occurs at 80–100°C.
  • Catalysts : Acidic or basic catalysts (e.g., H₂SO₄, K₂CO₃) improve reaction efficiency.
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates. Yields typically range from 40–60%, with purity confirmed by HPLC or TLC .

Q. How is this compound characterized structurally?

A combination of spectroscopic and crystallographic methods is employed:

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., pyrazole ring protons at δ 6.5–8.5 ppm).
  • XRD : Single-crystal X-ray diffraction confirms molecular geometry and hydrogen-bonding networks. Software like Mercury CSD visualizes crystal packing and intermolecular interactions .
  • IR : Stretching frequencies (e.g., ester C=O at ~1700 cm⁻¹) validate functional groups. Computational tools (DFT) may supplement experimental data to predict vibrational modes and electronic properties .

Q. What safety protocols are critical when handling this compound?

Key precautions include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose via licensed waste services.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and ignition sources .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron density distribution and reactive sites. For example:

  • Electrostatic Potential Maps : Highlight nucleophilic attack sites (e.g., ester carbonyl carbon).
  • Transition State Analysis : Identifies energy barriers for reactions like hydrolysis or alkylation. Software suites like Gaussian or ORCA integrate with crystallographic data from Mercury CSD to validate computational models .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

Discrepancies often arise from dynamic effects (e.g., rotational isomerism). Strategies include:

  • Variable-Temperature NMR : Resolves overlapping signals by slowing conformational exchange.
  • COSY/NOESY : Correlates proton-proton coupling and spatial proximity.
  • Theoretical Simulations : Compare experimental spectra with DFT-predicted chemical shifts .

Q. What strategies optimize regioselectivity in derivatization reactions of this compound?

To functionalize the pyrazole ring selectively:

  • Directing Groups : Install temporary groups (e.g., nitro) to steer electrophilic substitution.
  • Catalytic Systems : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) targets C-3 or C-5 positions.
  • Solvent Effects : Polar solvents (DMF) favor charge-separated intermediates, altering regioselectivity .

Q. What role does this compound play in medicinal chemistry research?

It serves as a scaffold for bioactive molecule development:

  • Antimicrobial Agents : Ester derivatives exhibit activity against S. aureus (MIC ~8 µg/mL).
  • Kinase Inhibitors : Structural analogs inhibit EGFR with IC₅₀ values <1 µM.
  • Prodrug Design : Isopropyl esters enhance lipophilicity for improved cellular uptake .

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